N-(4-fluorophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S2/c1-13-4-2-3-5-17(13)24-18(25)10-16-11-27-20(23-16)28-12-19(26)22-15-8-6-14(21)7-9-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSALWBKLJHDWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide, identified by CAS number 941874-25-5, is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group , a thiazole moiety , and an acetamide functional group . Its molecular formula is , with a molecular weight of 415.5 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics .
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Specific mechanisms include apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent. Its thiazole component may contribute to this activity by disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. For instance:
| Structural Feature | Modification Impact |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioavailability |
| Thiazole Ring | Imparts antimicrobial properties |
| Acetamide Group | Influences solubility and binding affinity |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Coupling Reaction : The thiazole derivative is then coupled with the fluorophenyl acetamide to produce the final compound.
- Purification : The product is purified using chromatographic techniques to ensure high purity for biological testing .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human breast cancer cells in vitro, with IC50 values indicating significant potency .
- Antimicrobial Evaluation : Research conducted on various bacterial strains showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
- Inflammation Model : In vivo experiments using animal models indicated that treatment with this compound significantly reduced markers of inflammation, supporting its therapeutic potential in inflammatory diseases .
Scientific Research Applications
Research indicates that N-(4-fluorophenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide exhibits several significant biological activities:
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
| Compound | Cell Line | Viability (%) | Comparison |
|---|---|---|---|
| N-(4-fluorophenyl)-2... | A549 (Lung cancer) | 64% (at 100 µM) | Better than control |
| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |
The compound's efficacy was evaluated using MTT assays, indicating a structure-dependent anticancer activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells through enzyme inhibition.
Antimicrobial Activity
The thiazole component is known for its antimicrobial properties. Preliminary studies suggest that N-(4-fluorophenyl)-2... may exhibit activity against various bacterial strains, although further research is needed to quantify this effect.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of N-(4-fluorophenyl)-2... on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.
Antimicrobial Testing
Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation.
Q & A
Q. Case Study: Thioether Formation
- Mechanistic Probes: Isotopic labeling (e.g., ³⁴S) tracked via MS to confirm nucleophilic substitution vs. radical pathways .
- Kinetic Analysis: Monitor reaction progress (TLC/HPLC) under varying temperatures; Arrhenius plots determine activation energy .
Key Findings: - Polar aprotic solvents (DMF) favor SN2 mechanisms .
- Base catalysts (e.g., K₂CO₃) accelerate deprotonation of thiol intermediates .
Advanced: What strategies address crystallographic challenges in structure determination?
Using SHELX Suite:
- Data Collection: High-resolution (<1.0 Å) X-ray data minimizes refinement errors .
- Twinned Crystals: Apply SHELXL's TWIN command for structures with pseudo-merohedral twinning .
- Hydrogen Bonding: Fourier difference maps (Fobs − Fcalc) validate interactions between the fluorophenyl group and solvent molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
